2-Butoxyethanol

Description

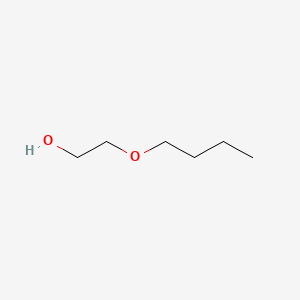

Structure

3D Structure

Properties

IUPAC Name |

2-butoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2, Array | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9004-77-7, 52663-57-7 (hydrochloride salt) | |

| Record name | Polyethylene glycol monobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9004-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol mono-n-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024097 | |

| Record name | 2-Butoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol monobutyl ether appears as a colorless liquid with a mild, pleasant odor. Less dense than water. Flash point 160 °F. Irritates skin and eyes and may be toxic by ingestion. Used as a solvent and to make paints and varnish., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, ether-like odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

340 °F at 743 mmHg (NTP, 1992), 168.4 °C, 168.40 °C. @ 760.00 mm Hg, 171 °C, 339 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

141 °F (NTP, 1992), 62 °C, 143 °F (62 °C) (Closed Cup), 60 °C c.c., 143 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Miscible with water, Soluble in ethyl alcohol, ethyl ether; slightly soluble in carbon tetrachloride, Soluble in mineral oil, most organic solvents., Mixes in all proportions with acetone, benzene, carbon tetrachloride, ethyl ether, n-heptane and water; miscible in all proportions with many ketones, ethers, alcohols, aromatic paraffin and halogenated hydrocarbons., 1000 mg/mL at 20 °C, Solubility in water: miscible, Miscible | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.902 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9015 at 20 °C, Relative density (water = 1): 0.90, 0.9, 0.90 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.1 (Air = 1), Relative vapor density (air = 1): 4.1, 4.07 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.76 mmHg at 68 °F ; 0.88 mmHg at 77 °F; 300 mmHg at 284 °F (NTP, 1992), 0.88 [mmHg], Vapor pressure = 0.6 mm Hg at 20 °C (0.89 hPa); 3.7 hPa at 40 °C; Conversions: 1 mg/cu m = 0.204 ppm; 1 ppm = 4.90 mg/cu m, Vapor pressure: -31 °C at 1 Pa; -8 °C at 10 Pa; 20 °C at 100 Pa; 55 °C at 1 kPa; 103.2 °C at 10kPa; 170.2 °C at kPa, 0.88 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.10, 0.8 mmHg | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/129 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-76-2, 9004-77-7, 139754-38-4 | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butoxyethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol mono-n-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(oxy-1,2-ethanediyl), alpha-butyl-omega-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009004777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butoxyethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butoxyethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-butoxyethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.550 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.522 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butoxyethan(ol-d) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTOXYETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0P9XEZ9WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ethanol, 2-butoxy- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KJ82D818.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-94 °F (NTP, 1992), -74.8 °C, -75 °C, -107 °F | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3412 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL MONO-N-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/538 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butoxyethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ETHYLENE GLYCOL MONOBUTYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0059 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-BUTOXYETHANOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/130 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Butoxyethanol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0070.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Surfactant Properties of 2-Butoxyethanol for Researchers and Drug Development Professionals

Introduction: Beyond a Simple Solvent

2-Butoxyethanol (BuOC₂H₄OH), a glycol ether, is widely recognized as a versatile solvent in numerous industrial and commercial products.[1] However, its utility extends beyond simple solvency due to its amphiphilic nature, possessing both a hydrophilic hydroxyl head and a hydrophobic butyl tail. This molecular structure imparts modest but significant surfactant properties, allowing it to reduce surface tension and form aggregates in aqueous solutions.[2] These characteristics make it a subject of interest for researchers, particularly in fields requiring the formulation of complex fluid systems, such as in drug development and materials science. This guide delves into the core surfactant properties of 2-Butoxyethanol, providing the technical insights necessary for its effective application in a research setting.

Physicochemical and Surfactant Properties of 2-Butoxyethanol

2-Butoxyethanol is a colorless liquid with a mild, ether-like odor.[3] It is miscible with water and most organic solvents, a property attributable to its amphiphilic character.[4] This dual solubility is a key factor in its function as a "mutual solvent" or "coupler," enabling the homogenization of otherwise immiscible liquids.

Self-Assembly and Critical Micelle Concentration (CMC)

In aqueous solutions, 2-Butoxyethanol molecules exhibit a tendency to self-assemble into micelle-like aggregates.[5] This behavior is driven by the hydrophobic effect, where the butyl tails of the molecules cluster together to minimize their contact with water. This aggregation occurs above a specific concentration known as the Critical Micelle Concentration (CMC). While 2-Butoxyethanol is considered a weak surfactant, the formation of these aggregates is a key indicator of its surfactant properties.

Studies have shown that the onset of significant aggregation for 2-Butoxyethanol in water occurs at a mole fraction of approximately 0.017 to 0.02.[6][7] This corresponds to a molar concentration of approximately 0.94 M to 1.1 M at room temperature.

Surface Tension Reduction

A hallmark of surfactant activity is the reduction of the surface tension of a solvent. 2-Butoxyethanol effectively lowers the surface tension of water. As the concentration of 2-Butoxyethanol increases, the surface tension of the aqueous solution decreases until the CMC is reached, after which the surface tension remains relatively constant.[5]

Table 1: Physicochemical Properties of 2-Butoxyethanol

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₂ | [3] |

| Molar Mass | 118.17 g/mol | [3] |

| Appearance | Colorless liquid | [3] |

| Density (at 25°C) | 0.899 - 0.905 g/cm³ | [8] |

| Boiling Point | 171 °C | [3] |

| Solubility in Water | Miscible | [4] |

| log P (Octanol-Water Partition Coefficient) | 0.83 | [3] |

| Surface Tension (of pure 2-Butoxyethanol at 25°C) | ~27 mN/m | [3] |

| Estimated Critical Micelle Concentration (CMC) in Water | ~0.94 - 1.1 M | [6][7] |

| Refractive Index (at 20°C) | 1.416 - 1.422 | [8] |

| Viscosity (at 25°C) | ~3.15 cP | [3] |

Experimental Characterization of Surfactant Properties

The characterization of the surfactant properties of 2-Butoxyethanol is crucial for its effective application. The determination of the Critical Micelle Concentration (CMC) is a primary step in this process.

Determining the Critical Micelle Concentration (CMC)

A common and reliable method for determining the CMC of a surfactant is by measuring the surface tension of its aqueous solutions at various concentrations. The Du Noüy ring method is a widely used technique for this purpose.

This protocol outlines the steps for determining the CMC of 2-Butoxyethanol using a tensiometer based on the Du Noüy ring method.

Materials:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

High-purity 2-Butoxyethanol

-

Distilled or deionized water

-

A series of volumetric flasks and pipettes

-

Glass beaker

Procedure:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of 2-Butoxyethanol in water (e.g., 2 M).

-

Preparation of Dilutions: Prepare a series of dilutions of the stock solution with varying concentrations of 2-Butoxyethanol, spanning a range below and above the expected CMC (~0.5 M to 1.5 M).

-

Instrument Calibration and Ring Preparation: Calibrate the tensiometer according to the manufacturer's instructions. Thoroughly clean the platinum-iridium ring by rinsing it with a suitable solvent (e.g., ethanol or acetone) and then with distilled water. Finally, flame the ring to red-hot to remove any organic contaminants.[9]

-

Surface Tension Measurement:

-

Pour the lowest concentration solution into a clean glass beaker.

-

Immerse the Du Noüy ring into the solution.[10]

-

Slowly raise the ring through the liquid-air interface.

-

The instrument will measure the force required to pull the ring through the surface. The maximum force before the lamella breaks is recorded.[10]

-

The surface tension is calculated from this maximum force, taking into account the ring's dimensions and a correction factor.

-

-

Repeat Measurements: Repeat the measurement for each concentration, ensuring the ring is cleaned and the beaker is rinsed with the next solution to be measured.

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the 2-Butoxyethanol concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two extrapolated linear portions of the curve.

Caption: Workflow for Microemulsion Formulation using 2-Butoxyethanol.

Other Potential Applications

-

Solubilizing Agent: Due to its ability to form micelles and its cosolvency effects, 2-Butoxyethanol can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). [11]* Penetration Enhancer: In topical and transdermal formulations, 2-Butoxyethanol may act as a penetration enhancer, facilitating the transport of drugs across the skin barrier.

-

Stabilizer in Emulsions and Dispersions: Its surfactant properties can contribute to the stability of emulsions and other dispersed systems used in pharmaceutical and research settings.

Conclusion

2-Butoxyethanol, while primarily known as a solvent, possesses valuable surfactant properties that are of significant interest to researchers and drug development professionals. Its ability to reduce surface tension, form micelle-like aggregates, and act as a cosurfactant in microemulsions opens up possibilities for its use in advanced formulation development. A thorough understanding of its physicochemical characteristics and the experimental methods for its characterization, as outlined in this guide, is essential for harnessing its full potential in scientific research and the development of novel drug delivery systems.

References

- Alexandridis, P., & Lindman, B. (Eds.). (2000).

- Al-Sabagh, A. M., Taha, N. F., & Moustafa, M. A. (2002). The effect of some organic additives on the surface and thermodynamic properties of some nonionic surfactants. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 202(2-3), 225-233.

-

Biolin Scientific. (2020, August 18). Surface tension measurement by Du Noüy ring method. Retrieved from [Link]

-

CSC Scientific Company, Inc. (n.d.). DuNouy Tensiometers. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-butoxyethanol. Retrieved from [Link]

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77.

- Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. U.S. Department of Health and Human Services, Public Health Service.

-

Wikipedia contributors. (2024, January 26). 2-Butoxyethanol. In Wikipedia, The Free Encyclopedia. Retrieved January 30, 2024, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8133, 2-Butoxyethanol. Retrieved January 30, 2024, from [Link].

-

Hildenbrand, S., & Schuhmacher, R. (2000). New methods for determination of 2-butoxyethanol, butoxyacetaldehyde and butoxyacetic acid in aqueous systems, with special reference to cell culture conditions. Archives of toxicology, 74(4), 225–231. [Link]

- Quirion, F., & Desnoyers, J. E. (1986). Excess thermodynamic properties of some 2-alkoxyethanol–water systems. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(9), 2693-2704.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Smart Systems. (n.d.). Surface tension with the ring method (Du Nouy). Retrieved from [Link]

- Patel, J., & Patel, A. (2014). Formulation and Evaluation of Microemulsion Based Topical Hydrogel Containing Lornoxicam. Journal of Applied Pharmaceutical Science, 4(12), 074-080.

- Lawrence, M. J., & Rees, G. D. (2000). Microemulsion-based media as novel drug delivery systems. Advanced drug delivery reviews, 45(1), 89-121.

-

El Maghraby, G. M., Barry, B. W., & Williams, A. C. (2008). Liposomes and skin: from drug delivery to skin therapeutics. European journal of pharmaceutical sciences, 34(4-5), 239–251. [Link]

-

ResearchGate. (n.d.). Phase diagram of a microemulsion system. Retrieved from [Link]

- D'Arrigo, G., & Teixeira, J. (1991). A small-angle neutron scattering study of 2-butoxyethanol/D2O solutions. The Journal of chemical physics, 95(4), 2737-2743.

- Asadi, H., & Ghotbi, C. (2022). Review of Pharmaceutical Applications of Diethylene Glycol Monoethyl Ether. Journal of Pharmaceutical and Pharmacological Sciences, 25, 22-35.

- U.S. Environmental Protection Agency. (2004). 2-Butoxyethanol (CASRN 111-76-2).

-

Biolin Scientific. (n.d.). Du Noüy ring method. Retrieved from [Link]

-

Szymańska, E., Winnicka, K., Amelian, A., & Cendrowski, K. (2022). Microemulsion Delivery Systems with Low Surfactant Concentrations: Optimization of Structure and Properties by Glycol Cosurfactants. Molecules (Basel, Switzerland), 27(19), 6296. [Link]

-

Chao, K. P., & Wang, C. C. (2021). Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260. Materials (Basel, Switzerland), 14(11), 2973. [Link]

- Singh, M., & Singh, A. (2018). Formulation and evaluation of microemulsion-based hydrogel for topical delivery. Asian Journal of Pharmaceutics, 12(3).

- Kumar, R., & Kumar, A. (2019). Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology, 12(6), 3043-3048.

- Ghumman, S. A., Noreen, S., & Kakar, M. U. (2021). Formulation and evaluation of microemulsion-based hydrogel for topical delivery of bifonazole. Future journal of pharmaceutical sciences, 7(1), 1-10.

-

CSC Scientific Company, Inc. (n.d.). Instruction Manual: CSC DuNouy Tensiometers. Retrieved from [Link]

- Chen, J., et al. (2019). Microemulsion formulation for enhanced absorption of poorly soluble drugs. Drug delivery, 26(1), 759-767.

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. 2-butoxyethanol, 111-76-2 [thegoodscentscompany.com]

- 9. smartsystems-eg.com [smartsystems-eg.com]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2-Butoxyethanol in Laboratory Environments

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the health and safety considerations essential for the responsible handling of 2-Butoxyethanol (also known as Ethylene Glycol Monobutyl Ether or EGBE) in a laboratory setting. Moving beyond mere procedural lists, this document elucidates the scientific rationale behind safety protocols, empowering laboratory personnel to cultivate a culture of intrinsic safety.

Section 1: Understanding the Compound: Physicochemical & Toxicological Profile

A foundational understanding of 2-Butoxyethanol's properties is paramount to anticipating its behavior and mitigating potential hazards. It is a colorless liquid with a mild, ether-like odor.[1][2] While its utility as a solvent and surfactant is widespread, its toxicological characteristics demand rigorous safety measures.[2]

Physicochemical Characteristics

The physical properties of 2-Butoxyethanol dictate its potential for exposure and its physical hazards, such as flammability. It is a combustible liquid and its vapors can form explosive mixtures with air under certain conditions.[3]

| Property | Value | Source |

| Chemical Formula | C₆H₁₄O₂ | [4] |

| Molar Mass | 118.176 g·mol⁻¹ | [2] |

| Appearance | Clear, colorless liquid | [1][4] |

| Boiling Point | 171 °C (340 °F) | [1][2] |

| Melting Point | -77 °C (-107 °F) | [1][2] |

| Flash Point | 62 - 67 °C (143 - 153 °F) | [2][3][4] |

| Vapor Pressure | 0.8 mmHg at 25 °C | [2][4] |

| Vapor Density | 4.07 (Air = 1) | [4] |

| Solubility in Water | Miscible | [2] |

| Explosive Limits | 1.1% - 12.7% | [3][4] |

Toxicological Profile and Health Hazards

Exposure to 2-Butoxyethanol can occur through inhalation, skin absorption, ingestion, and eye contact.[5][6][7] The substance is rapidly absorbed through the skin, making dermal contact a significant route of occupational exposure.[3][7]

Key Health Effects:

-

Acute Effects : Exposure can cause irritation to the eyes, skin, and respiratory tract.[5][7] High concentrations may lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and vomiting.[3][5][7]

-

Chronic Effects : Prolonged or repeated exposure may result in damage to the liver and kidneys.[3][5][8] Chronic exposure can also lead to blood disorders.[3]

-

Hemolysis : The most significant toxicological effect observed in animal studies is hemolysis, the destruction of red blood cells.[7][9] This is primarily caused by its metabolite, 2-butoxyacetic acid (BAA).[7] While humans are considered less sensitive to this effect than some animal species, it remains a critical endpoint of concern, especially after ingestion of large doses.[7]

-

Carcinogenicity : 2-Butoxyethanol is classified by the IARC as Group 3 (Not classifiable as to its carcinogenicity to humans).[5] The U.S. National Toxicology Program found that sustained high-concentration exposure caused adrenal tumors in rodents, though this may not be directly applicable to humans.[2]

Section 2: Exposure Control & Safe Handling Protocols

A proactive approach to safety, grounded in the hierarchy of controls, is essential. Engineering controls are the most effective, followed by administrative controls and, finally, personal protective equipment (PPE).

Occupational Exposure Limits (OELs)

Various regulatory bodies have established OELs to protect laboratory personnel. Adherence to these limits is mandatory.

| Organization | Limit | Value (Time-Weighted Average) | Skin Notation |

| OSHA | PEL | 50 ppm (240 mg/m³) (8-hr) | Yes |

| NIOSH | REL | 5 ppm (24 mg/m³) (10-hr) | Yes |

| ACGIH | TLV | 20 ppm (96.7 mg/m³) (8-hr) | No |

| Cal/OSHA | PEL | 20 ppm (97 mg/m³) (8-hr) | Yes |

Sources:[4][5][8] Note: The "Skin Notation" indicates that skin absorption is a significant potential route of exposure.[4]

Engineering Controls: The First Line of Defense

The primary causality for implementing robust engineering controls is to contain 2-Butoxyethanol at the source, preventing its dispersion into the general work area.[1]

-

Local Exhaust Ventilation (LEV) : All procedures involving open containers of 2-Butoxyethanol must be conducted within a certified chemical fume hood. This is the most crucial engineering control.

-

General Ventilation : The laboratory should have a well-maintained general ventilation system to ensure low background levels of any fugitive emissions.

-

Safety Equipment : Facilities must be equipped with easily accessible eyewash stations and safety showers.[3]

Administrative Controls and Safe Work Practices

These practices are designed to minimize the duration and frequency of potential exposure.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving 2-Butoxyethanol.

-

Container Management :

-

Date containers upon receipt and upon opening.[3] 2-Butoxyethanol is susceptible to autoxidation and can form explosive peroxides over time, especially when exposed to air and light.[3] Containers should be periodically tested for the presence of peroxides.[3]

-

Store away from heat, sparks, and open flames.[3]

Experimental Protocol: Preparation of a 10% (v/v) 2-Butoxyethanol Solution

This protocol is designed as a self-validating system, where each step reinforces safety.

-

Pre-Experiment Checklist :

-

Verify the chemical fume hood has a current certification sticker and is functioning correctly (check airflow monitor).

-

Confirm the location of the nearest eyewash station, safety shower, and spill kit.

-

Don all required PPE (see Section 2.4).

-

-

Chemical Preparation :

-

Place a magnetic stirrer and an appropriately sized beaker containing the diluent (e.g., deionized water) inside the fume hood.

-

Lower the sash of the fume hood to the lowest practical working height.

-

Retrieve the 2-Butoxyethanol container. Check the date; if it is old or shows signs of crystallization, do not open it and consult with your institution's Environmental Health & Safety (EHS) department, as this may indicate dangerous peroxide formation.[3]

-

-

Measurement and Mixing :

-

Working well inside the fume hood, carefully measure the required volume of 2-Butoxyethanol using a graduated cylinder or pipette.

-

Slowly add the 2-Butoxyethanol to the diluent in the beaker while it is stirring. This prevents splashing.

-

Tightly cap the primary 2-Butoxyethanol container immediately and place it in a designated storage area.

-

-

Post-Procedure :

-

Label the newly prepared solution clearly with the chemical name, concentration, date, and your initials.

-

Wipe down the work surface inside the fume hood with an appropriate decontaminant.

-

Dispose of any contaminated disposable materials (e.g., pipette tips) in the designated hazardous waste container.

-

Remove PPE in the correct order (gloves first) and wash hands thoroughly.[3]

-

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9][10]

-

Eye Protection : Chemical safety goggles are mandatory.[1][3] A full-face shield should be worn over goggles when there is a significant risk of splashing.[1]

-

Skin Protection :

-

Gloves : Wear appropriate protective gloves to prevent skin exposure.[3] Consult a glove compatibility chart to select the correct material (e.g., Butyl rubber, Viton®). Do not use latex gloves as they offer poor protection.

-

Lab Coat : A chemically resistant lab coat or apron should be worn.

-

-

Respiratory Protection : Respirator use is not typically required when working within a functioning fume hood.[7] If exposure limits are exceeded, or during large spill cleanups, a NIOSH-approved respirator with an organic vapor cartridge is necessary, and personnel must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134.[3][7]

Section 3: Emergency Management & Disposal

Preparedness is key to mitigating the consequences of an accident.

Emergency Procedures

-

Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[3]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical aid.[3][11]

Spill Response

For small spills (<100 mL) inside a chemical fume hood:

-

Alert personnel in the immediate area.

-

Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[3]

-

Use a spark-proof tool to collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[3]

-

Wipe the area with a soapy water solution and decontaminate the fume hood surfaces.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's EHS emergency line immediately.

Storage and Incompatibilities

Proper storage is crucial for preventing fires, explosions, and degradation of the chemical.

-

Conditions : Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[1][3]

-

Incompatible Materials : Keep away from strong oxidizing agents and strong bases.[1][3]

-

Container Integrity : Use tightly closed, properly labeled containers.

Waste Disposal

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[3]

-

All 2-Butoxyethanol waste, including contaminated materials, must be disposed of as hazardous waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Follow all local, state, and federal regulations, and consult with your institution's EHS department for specific disposal procedures. Do not dispose of 2-Butoxyethanol down the drain.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Butoxyethanol, 97%. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Ethylene Glycol Monobutyl Ether. Retrieved from [Link]

-

Chemical Insights Research Institute. (2022). 2-Butoxyethanol – A Common Air Pollutant. Retrieved from [Link]

-

EMSL Analytical, Inc. (2022, October 12). 2-Butoxyethanol and Potential Occupational Exposure Risks [Video]. YouTube. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Retrieved from [Link]

-

Force of Nature. (n.d.). What is 2-Butoxyethanol: Chemical Free Living. Retrieved from [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards: 2-BUTOXYETHANOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (2024, April 5). 2-BUTOXYETHANOL. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (1996, October 29). 2-butoxyethanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

Sources

- 1. 2-Butoxyethanol or Ethylene glycol butyl ether Manufacturers [mubychem.com]

- 2. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2-BUTOXYETHANOL | Occupational Safety and Health Administration [osha.gov]

- 5. chemicalinsights.ul.org [chemicalinsights.ul.org]

- 6. forceofnatureclean.com [forceofnatureclean.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. nj.gov [nj.gov]

- 9. PUBLIC HEALTH STATEMENT - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. 2-BUTOXYETHANOL [training.itcilo.org]

2-Butoxyethanol: A Technical Guide to its Degradation and Environmental Fate

Introduction

2-Butoxyethanol, a high-production-volume glycol ether, is a colorless liquid with a mild ether-like odor.[1][2] Its amphiphilic nature, being miscible in water and soluble in many organic solvents, has led to its widespread use as a solvent in a vast array of industrial and consumer products, including paints, coatings, cleaning agents, and hydraulic fluids.[3][4] Consequently, understanding its environmental distribution, degradation pathways, and ultimate fate is of paramount importance for environmental risk assessment and management. This technical guide provides an in-depth analysis of the biotic and abiotic degradation mechanisms of 2-butoxyethanol, its behavior in various environmental compartments, and the analytical methodologies for its detection and quantification.